1,1,3-trichloronaphthalen-2(1H)-one
Overview
Description
1,1,3-Trichloronaphthalen-2(1H)-one is a chlorinated derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three chlorine atoms and a ketone functional group attached to the naphthalene ring system. Chlorinated naphthalenes are known for their diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-trichloronaphthalen-2(1H)-one typically involves the chlorination of naphthalene followed by oxidation. One possible route is:
Chlorination of Naphthalene: Naphthalene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms into the aromatic ring.
Oxidation: The chlorinated naphthalene is then subjected to oxidation using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods for chlorinated naphthalenes often involve large-scale chlorination processes using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trichloronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxylated or aminated derivatives.
Reduction: Formation of 1,1,3-trichloronaphthalen-2-ol.
Oxidation: Formation of 1,1,3-trichloronaphthalene-2-carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-trichloronaphthalen-2(1H)-one depends on its specific interactions with molecular targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trichloronaphthalene: Another chlorinated naphthalene with different chlorine atom positions.
1,1,2-Trichloronaphthalen-2(1H)-one: A structural isomer with chlorine atoms in different positions.
2,3,4-Trichloronaphthalen-1(2H)-one: A compound with a similar structure but different chlorine atom arrangement.
Uniqueness
1,1,3-Trichloronaphthalen-2(1H)-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone functional group, which may confer distinct chemical and biological properties compared to its isomers and other chlorinated naphthalenes.
Properties
IUPAC Name |
1,1,3-trichloronaphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-6-3-1-2-4-7(6)10(12,13)9(8)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOEGJJPIGYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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